molecular formula C8H18S B1584936 2-Ethyl-1-hexanethiol CAS No. 7341-17-5

2-Ethyl-1-hexanethiol

Cat. No.: B1584936
CAS No.: 7341-17-5
M. Wt: 146.3 g/mol
InChI Key: UCJMHYXRQZYNNL-UHFFFAOYSA-N
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Description

2-Ethyl-1-hexanethiol is an organosulfur compound with the molecular formula C8H18S. It is also known as 2-ethylhexane-1-thiol. This compound is characterized by a thiol group (-SH) attached to a branched alkyl chain. It is a colorless to almost colorless liquid with a distinct odor, commonly used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1-hexanethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-hexanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of 2-ethyl-1-hexanol and hydrogen sulfide into a reactor, where the reaction is catalyzed and the product is subsequently purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-hexanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 2-Ethyl-1-hexanethiol is unique due to its branched alkyl chain, which provides distinct steric properties compared to linear thiols like 1-hexanethiol and 1-dodecanethiol. This branching can influence its reactivity and the stability of the self-assembled monolayers it forms. Additionally, its ability to act as a corrosion inhibitor and its applications in chemiresistive sensors set it apart from other thiols .

Properties

IUPAC Name

2-ethylhexane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJMHYXRQZYNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864041
Record name 1-Hexanethiol, 2-ethyl-
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Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name 2-Ethylhexanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

178.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-1-hexanethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name 2-Ethylhexanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.827
Record name 2-Ethylhexanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/507/
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7341-17-5
Record name 2-Ethyl-1-hexanethiol
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Record name 2-Ethylhexanethiol
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Record name 1-Hexanethiol, 2-ethyl-
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Record name 1-Hexanethiol, 2-ethyl-
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Record name 2-ethylhexane-1-thiol
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Record name 2-ETHYLHEXANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-1-hexanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041477
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-40.00 to -39.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-1-hexanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of 2-Ethylhexanethiol on the performance of CuInS2-based quantum dot light-emitting diodes (QLEDs)?

A1: 2-Ethylhexanethiol plays a crucial role in enhancing the performance of CuInS2/ZnS QLEDs by improving carrier balance. When used as a ligand to replace the original n-dodecanethiol capping on the quantum dot surface, it leads to improved current efficiency and external quantum efficiency. [] This ligand exchange strategy results in QLEDs with a lower turn-on voltage and higher luminance, making them promising for practical applications. []

Q2: How does the molecular structure of 2-Ethylhexanethiol influence its thermal stability in self-assembled monolayers (SAMs)?

A2: 2-Ethylhexanethiol forms SAMs on copper surfaces, but its thermal stability is limited compared to 2-phenylethanethiol. While 2-Ethylhexanethiol decomposes at 140°C, 2-phenylethanethiol remains stable at this temperature due to the presence of aromatic rings in its structure, which provide greater stability. [] This highlights the importance of molecular structure in determining the thermal stability of thiol-based SAMs.

Q3: What are the potential applications of 2-Ethylhexanethiol in materials science?

A4: 2-Ethylhexanethiol is a valuable compound in materials science, particularly for surface modification. Its ability to form self-assembled monolayers on metal surfaces like copper makes it useful for corrosion protection. [] Furthermore, its application extends to the development of high-performance optoelectronic devices like QLEDs, where it acts as a ligand for quantum dots, enhancing their efficiency and brightness. []

Q4: What analytical techniques are commonly employed to study 2-Ethylhexanethiol and its applications?

A5: Various analytical techniques are used to characterize and study 2-Ethylhexanethiol and its applications. Infrared and dielectric spectroscopy help understand its hydrogen bonding patterns and molecular dynamics. [] X-ray diffraction provides insights into its internal structure and arrangement within materials. [] In the context of surface modifications, contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) are employed to analyze the formation, roughness, and decomposition of self-assembled monolayers. [] For QLED applications, researchers use techniques like measuring current efficiency and external quantum efficiency to evaluate the performance enhancement brought about by 2-Ethylhexanethiol. []

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